molecular formula C13H20N2O3 B13001876 tert-Butyl ((6-ethoxypyridin-3-yl)methyl)carbamate

tert-Butyl ((6-ethoxypyridin-3-yl)methyl)carbamate

Cat. No.: B13001876
M. Wt: 252.31 g/mol
InChI Key: DAVSIGSFDPTTMX-UHFFFAOYSA-N
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Description

tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H20N2O3. It is a derivative of carbamate, which is commonly used in organic synthesis as a protecting group for amines. This compound is of interest due to its unique structure, which includes a tert-butyl group and an ethoxypyridine moiety, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate typically involves the reaction of 6-ethoxypyridin-3-ylmethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization or distillation to ensure the product’s high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group (Boc) is stable under basic conditions but can be cleaved under acidic conditions to release the free amine. This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate is unique due to its combination of a tert-butyl group and an ethoxypyridine moiety. This structure provides specific reactivity and stability characteristics that are advantageous in certain synthetic applications. Its ability to undergo various chemical reactions while maintaining the integrity of the protecting group makes it a versatile compound in organic synthesis .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-[(6-ethoxypyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C13H20N2O3/c1-5-17-11-7-6-10(8-14-11)9-15-12(16)18-13(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16)

InChI Key

DAVSIGSFDPTTMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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